![molecular formula C11H10N2O3 B14379604 4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one CAS No. 88649-62-1](/img/structure/B14379604.png)
4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a furan ring and a hydroxycyclohexadienone moiety
Preparation Methods
The synthesis of 4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one typically involves multi-component reactions. One common method involves the reaction of aromatic amines, aldehydes, and acetylenic esters using catalysts such as HY Zeolite nano-powder . This method is efficient and yields good results. Another approach involves the use of nanosilica-tethered polyhedral oligomeric silsesquioxanes as catalysts under ultrasonic irradiation . These methods are favored for their high efficiency, short reaction times, and the ability to reuse the catalysts multiple times.
Chemical Reactions Analysis
4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of furan derivatives can lead to the formation of compounds such as 5-hydroxy-2(5H)-furanone . Common reagents used in these reactions include molecular oxygen, peroxides, and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesFor example, furan-2(5H)-ones, which are structurally related to this compound, have been studied for their antimicrobial, antifungal, and anticancer properties . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in organic synthesis and pharmaceutical research.
Mechanism of Action
The mechanism of action of 4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its reactive functional groups. The furan ring and hydroxycyclohexadienone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one can be compared to other furan derivatives such as furfural, 5-hydroxymethylfurfural, and levulinic acid . These compounds share similar structural features but differ in their reactivity and applications. For instance, furfural is commonly used in the production of resins and solvents, while 5-hydroxymethylfurfural is a key intermediate in the synthesis of bio-based chemicals. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
CAS No. |
88649-62-1 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O3/c12-11(13)10-4-3-9(16-10)6-1-2-7(14)8(15)5-6/h1-5,14-15H,(H3,12,13) |
InChI Key |
SCMXYXMZJLQEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


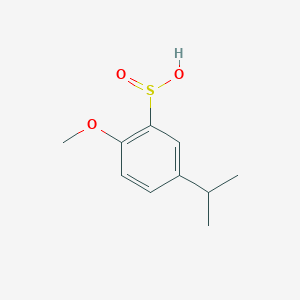
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
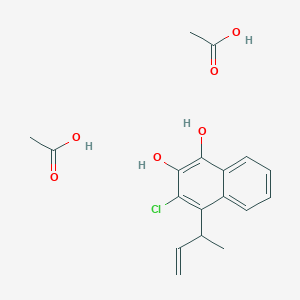

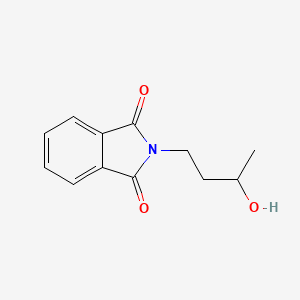
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)

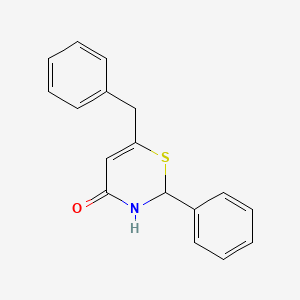
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
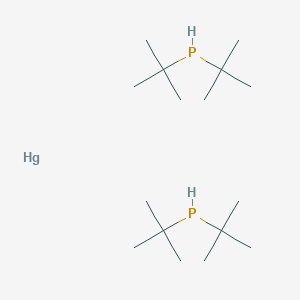
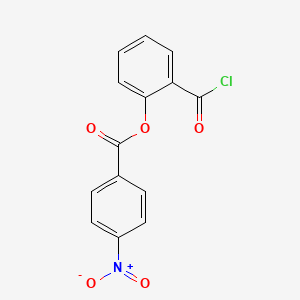
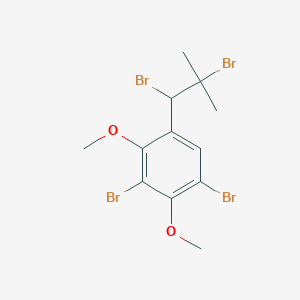
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
